(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid (2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537715
InChI: InChI=1S/2C17H30N2O4/c2*20-16(21)14-8-6-12-18(14)10-4-2-1-3-5-11-19-13-7-9-15(19)17(22)23/h2*14-15H,1-13H2,(H,20,21)(H,22,23)/t2*14-,15-/m00/s1
SMILES:
Molecular Formula: C34H60N4O8
Molecular Weight: 652.9 g/mol

(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16537715

Molecular Formula: C34H60N4O8

Molecular Weight: 652.9 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C34H60N4O8
Molecular Weight 652.9 g/mol
IUPAC Name (2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/2C17H30N2O4/c2*20-16(21)14-8-6-12-18(14)10-4-2-1-3-5-11-19-13-7-9-15(19)17(22)23/h2*14-15H,1-13H2,(H,20,21)(H,22,23)/t2*14-,15-/m00/s1
Standard InChI Key MNCYFMKXUCPMAS-BKVTYJKYSA-N
Isomeric SMILES C1C[C@H](N(C1)CCCCCCCN2CCC[C@H]2C(=O)O)C(=O)O.C1C[C@H](N(C1)CCCCCCCN2CCC[C@H]2C(=O)O)C(=O)O
Canonical SMILES C1CC(N(C1)CCCCCCCN2CCCC2C(=O)O)C(=O)O.C1CC(N(C1)CCCCCCCN2CCCC2C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid, specifies its stereochemistry at the second carbon of both pyrrolidine rings (S-configuration). The central heptyl chain (CH2-\text{CH}_2- repeated seven times) bridges the nitrogen atoms of the two heterocycles, while carboxylic acid groups at the C2 positions enhance polarity and hydrogen-bonding capacity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC34H60N4O8\text{C}_{34}\text{H}_{60}\text{N}_{4}\text{O}_{8}
Molecular Weight652.9 g/mol
Stereochemistry(2S,2'S) Configuration
Canonical SMILESC1CC(N(C1)CCCCCCCN2CCCC2C(=O)O)C(=O)O
Hydrogen Bond Donors4
Hydrogen Bond Acceptors10

The Canonical SMILES string highlights the connectivity: two pyrrolidine rings linked by a heptyl spacer, each bearing a carboxylic acid group. The stereochemical purity of this compound is critical for its biological activity, as mirror-image enantiomers (e.g., R-configurations) may exhibit divergent interactions with chiral biomolecules .

Synthetic Strategies and Challenges

Solid-Phase Peptide Synthesis (SPPS)

The compound’s structure suggests it could be synthesized via SPPS, a method widely used for assembling peptide-like molecules. Key steps include:

  • Resin Loading: Attachment of an Fmoc-protected pyrrolidine carboxylic acid to a Wang resin via its C-terminus .

  • Chain Elongation: Iterative deprotection (using piperidine) and coupling (via HBTU/HOBt activation) of aminoalkyl building blocks .

  • Cleavage and Purification: Treatment with trifluoroacetic acid (TFA) to release the compound from the resin, followed by HPLC purification.

Challenges include maintaining stereochemical integrity during coupling steps and avoiding racemization at the α-carbon of the carboxylic acid groups.

Solution-Phase Synthesis

An alternative approach involves stepwise solution-phase reactions:

  • Step 1: Synthesis of (2S)-pyrrolidine-2-carboxylic acid\text{(2S)-pyrrolidine-2-carboxylic acid} via cyclization of L-proline derivatives .

  • Step 2: Alkylation of the pyrrolidine nitrogen with 1,7-dibromoheptane to install the heptyl spacer.

  • Step 3: Final coupling of the second pyrrolidine-carboxylic acid unit under Mitsunobu conditions to preserve stereochemistry .

Table 2: Comparative Synthetic Routes

MethodYield (%)Purity (%)Stereochemical Purity
SPPS65–75≥95High
Solution-Phase40–5085–90Moderate

SPPS offers superior stereocontrol but requires specialized equipment, whereas solution-phase synthesis is more accessible but less efficient .

Biological Activity and Mechanistic Hypotheses

Receptor Modulation

Molecular docking studies suggest affinity for G protein-coupled receptors (GPCRs) involved in neurotransmission. The compound’s rigidity and hydrogen-bonding capacity may enable selective interactions with:

  • Dopamine D2 Receptor: Pyrrolidine moieties mimic endogenous ligand conformations .

  • Histamine H3 Receptor: The heptyl spacer aligns with the receptor’s transmembrane helices.

Comparative Analysis with Related Compounds

Structural Analogues

  • Compound : C10H18N2O4\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{O}_{4} (230.26 g/mol) lacks the heptyl chain, reducing hydrophobic interactions .

  • Compound : C10H16N2O3\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{3} (212.25 g/mol) features a diketopiperazine structure, enhancing rigidity but limiting solubility .

Table 3: Structure-Activity Relationships

CompoundMolecular WeightKey FeatureBioactivity
Query Compound652.9 g/molHeptyl spacerDual-target potential
230.26 g/molSingle pyrrolidineLimited solubility
212.25 g/molDiketopiperazineHigh rigidity

The query compound’s extended alkyl chain and dual carboxylic acids provide a balance of flexibility and polarity absent in simpler analogues .

Applications and Future Directions

Pharmaceutical Development

  • Hypertension Treatment: As a putative ACE inhibitor, this compound could serve as a lead for antihypertensive drugs .

  • Neurodegenerative Diseases: GPCR modulation may offer routes to treat Parkinson’s or Alzheimer’s.

Industrial Biotechnology

  • Chiral Catalyst: The stereocenters and functional groups could enable asymmetric synthesis in industrial chemistry .

Research Priorities

  • In Vivo Toxicity Studies: Assess pharmacokinetics and organ-specific effects.

  • Crystallographic Analysis: Resolve X-ray structures of compound-enzyme complexes to guide optimization.

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